molecular formula C12H15N3O2S B14403836 2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole CAS No. 88218-07-9

2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole

Cat. No.: B14403836
CAS No.: 88218-07-9
M. Wt: 265.33 g/mol
InChI Key: WZLDOTFGTCLEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole typically involves the nitration of a benzimidazole precursor followed by the introduction of the butylsulfanyl group. One common method involves the nitration of benzimidazole using a mixture of concentrated nitric and sulfuric acids. The resulting nitrobenzimidazole is then reacted with butylthiol in the presence of a base such as sodium hydroxide to introduce the butylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole is unique due to its combination of a nitro group and a butylsulfanyl group attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

88218-07-9

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(butylsulfanylmethyl)-4-nitro-1H-benzimidazole

InChI

InChI=1S/C12H15N3O2S/c1-2-3-7-18-8-11-13-9-5-4-6-10(15(16)17)12(9)14-11/h4-6H,2-3,7-8H2,1H3,(H,13,14)

InChI Key

WZLDOTFGTCLEJD-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.